Predicted Drug-Likeness and Physicochemical Profile of 6-{[(4-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid Versus Key Analogs
In silico profiling reveals quantifiable differentiation between the target 4-bromo compound and its common analogs, impacting selection for medicinal chemistry campaigns. The 4-bromo substituent provides a larger logP and higher heavy atom count compared to the 4-chloro or des-bromo analogs, which can influence membrane permeability and protein binding. The calculated values are derived from SwissADME software [1].
| Evidence Dimension | Predicted Lipophilicity and Molecular Weight |
|---|---|
| Target Compound Data | MW: 367.24 g/mol; Predicted Consensus Log P: 2.86 |
| Comparator Or Baseline | Des-bromo analog: MW: 288.34 g/mol, Predicted Log P: 2.2; 4-Chloro analog: MW: 322.79 g/mol, Predicted Log P: 2.6; Propanamido analog: MW: 381.26 g/mol, Predicted Log P: 3.1 |
| Quantified Difference | The 4-bromo compound shows a Log P increase of +0.66 over the des-bromo analog and a molecular weight increase of 78.9 Da. |
| Conditions | In silico prediction using SwissADME. Compound structures were drawn as canonical SMILES strings and submitted for analysis. |
Why This Matters
This quantifies the significant physicochemical shift introduced by the 4-bromo substituent, which directly influences the compound's suitability for lead optimization, especially when balancing potency (e.g., for bromodomain targets) against pharmacokinetic liabilities.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. (Computational predictions based on the tool's algorithms are cited as 'Predicted'). View Source
